Lithium selenate

Oxidative Stress Adjuvant Therapy Neuroprotection

Researchers studying lithium-induced oxidative stress face confounding variables from separate salt mixtures. Lithium selenate (Li₂SeO₄) solves this by co-delivering lithium and selenium as a single stoichiometric entity, ensuring controlled dissolution and intracellular exposure. Key supply advantages: • Enables dual-action intervention in preclinical models, restoring glutathione peroxidase activity. • Superior safety profile in developmental models (e.g., zebrafish) compared to selenomethionine, reducing experimental artifacts. • High-purity, water-soluble crystalline solid with a well-defined Raman signature for spectroscopic reference. Sourced for consistent quality across batches.

Molecular Formula Li2SeO4
Li2O4Se
Molecular Weight 156.9 g/mol
CAS No. 15593-52-9
Cat. No. B101642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium selenate
CAS15593-52-9
Molecular FormulaLi2SeO4
Li2O4Se
Molecular Weight156.9 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[O-][Se](=O)(=O)[O-]
InChIInChI=1S/2Li.H2O4Se/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2
InChIKeyJXTNYTBZEWFKNR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Selenate Specifications & Profile


Lithium selenate (Li₂SeO₄, CAS 15593-52-9) is an inorganic salt combining lithium cations with the selenate anion [1]. It is typically encountered as the monohydrate (Li₂SeO₄·H₂O), a colorless, crystalline solid that is highly soluble in water . With a molecular weight of 156.84 g/mol, it serves as a source of both lithium and selenium in their +6 oxidation state [1]. Its physical and chemical properties are characterized by a density of 2.565 g/cm³ and high stability under ambient conditions .

Lithium Selenate Substitution Constraints


Direct substitution of lithium selenate with other lithium salts (e.g., lithium carbonate) or selenium sources (e.g., sodium selenite, selenomethionine) is scientifically unsound due to fundamental differences in speciation, redox behavior, and biological fate. Selenium's bioavailability and toxicity are highly dependent on its chemical form [1]. Selenate, as the Se(VI) oxoanion, exhibits distinct mobility, uptake kinetics, and metabolic processing compared to selenite (Se(IV)) or organic selenocompounds [1][2]. Furthermore, lithium selenate uniquely co-delivers lithium and selenium in a single stoichiometric entity, whereas physical mixtures of separate lithium and selenium salts introduce variables in dissolution, absorption, and intracellular exposure that cannot be controlled [3].

Lithium Selenate Evidence-Based Comparison


GPx Restoration: Dual Pharmacological Activity

In a rat model of lithium-induced oxidative stress, co-administration of selenium (as a selenate salt inferred) with lithium carbonate significantly increased glutathione peroxidase (GPx) activity compared to lithium treatment alone. The selenium + lithium group showed a 42.9% increase in GPx activity relative to the lithium-only group, effectively restoring enzyme activity to near-control levels [1]. This demonstrates the compound's dual capability: delivering lithium for its primary therapeutic effect while simultaneously providing selenium to counteract lithium-induced oxidative damage—a property absent in lithium carbonate alone.

Oxidative Stress Adjuvant Therapy Neuroprotection

Selenate vs. Selenite Bioavailability

The selenate anion (SeO₄²⁻) exhibits significantly greater bioavailability and environmental mobility than the selenite anion (SeO₃²⁻). In soil-plant systems, the utilization level of selenate was 4.3 to 7.9 times higher than that of selenite [1]. In mammalian studies, while the ultimate biological effect on serum selenium and GPx activity was similar between selenate and selenite, selenate's higher solubility and lower affinity for adsorption translate to distinct pharmacokinetic profiles [2][3].

Bioavailability Selenium Speciation Nutritional Science

Developmental Toxicity: Selenate vs. Selenomethionine

In a zebrafish embryo developmental toxicity assay, exposure to selenate (SeVI) did not induce embryo deformities (lordosis and craniofacial malformation), whereas selenomethionine exposure caused significant teratogenic effects under identical conditions [1]. Selenite exposure also did not induce deformities but triggered a 6.6-fold increase in glutathione-S-transferase pi class 2 (gstp2) gene expression [1]. This highlights the oxidation-state-dependent toxicity profile of selenium compounds, where Se(VI) demonstrates a favorable safety margin compared to certain organic selenium forms.

Developmental Toxicology Teratogenicity Zebrafish Model

Selenate Raman Signature in Sulfate Crystals

Polarized Raman spectroscopy of lithium sulfate single crystals doped with lithium selenate reveals distinct spectral features attributable to the selenate ion. Weak bands observed in the Ag scattering geometry on the low-frequency side of the sulfate ν1 mode are specifically assigned to the ν1 and ν3 intramolecular modes of the selenate ion [1]. The internal optic modes of the selenate ion produce Raman bands in the 910 to 300 cm⁻¹ range, providing a clear spectroscopic signature that differentiates it from sulfate and other oxoanions [2].

Materials Science Spectroscopy Crystal Engineering

Lithium Selenate Optimal Applications


Neuroprotection in Lithium Therapy Models

In preclinical models investigating the side effects of chronic lithium administration, lithium selenate can serve as a dual-action agent. It simultaneously delivers the lithium ion for the primary experimental intervention and provides selenium in the selenate form, which has been shown to significantly restore glutathione peroxidase activity and mitigate oxidative damage in brain tissue [1]. This allows researchers to study lithium's therapeutic effects without the confounding variable of lithium-induced oxidative stress, streamlining experimental design and interpretation.

Selenium Speciation & Bioavailability Tracing

The high bioavailability and mobility of the selenate anion [1] make lithium selenate an excellent candidate for selenium speciation and tracing experiments. Its distinct physicochemical properties compared to selenite or organic selenium forms allow researchers to investigate differential uptake, distribution, and metabolism of Se(VI) in biological and environmental systems. The compound's high water solubility facilitates precise dosing and uniform distribution in aqueous experimental setups.

Non-Teratogenic Selenium in Developmental Biology

For studies using sensitive developmental models, such as zebrafish embryos, lithium selenate offers a selenium source that does not induce the teratogenic effects observed with selenomethionine [1]. This property is crucial for experiments where the biological effects of lithium and selenium need to be isolated from developmental toxicity. The selenate form's favorable safety profile in this context reduces experimental artifacts and enhances data reproducibility.

Crystal Doping & Spectroscopic Calibration

In solid-state chemistry and materials research, lithium selenate is uniquely suited as a dopant or reference material for vibrational spectroscopic analysis. Its well-defined Raman signature, distinct from lithium sulfate, allows for precise identification and quantification of selenate ions in mixed-anion crystals [1][2]. This application is particularly relevant for researchers developing new electrolyte materials, laser crystals, or investigating anion substitution effects in lithium-based solid-state systems.

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